n-(3-Bromophenyl)tetrahydrofuran-2-carboxamide
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Overview
Description
n-(3-Bromophenyl)tetrahydrofuran-2-carboxamide is an organic compound with the molecular formula C11H12BrNO2 and a molecular weight of 270.12248 g/mol . This compound is characterized by the presence of a bromophenyl group attached to a tetrahydrofuran ring, which is further connected to a carboxamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(3-Bromophenyl)tetrahydrofuran-2-carboxamide typically involves the reaction of 3-bromoaniline with tetrahydrofuran-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high yield .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure efficiency and cost-effectiveness while maintaining the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
n-(3-Bromophenyl)tetrahydrofuran-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of this compound .
Scientific Research Applications
n-(3-Bromophenyl)tetrahydrofuran-2-carboxamide is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-(3-Bromophenyl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and proteins, leading to inhibition or activation of specific biological processes. The tetrahydrofuran ring and carboxamide group contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)tetrahydro-2-furancarboxamide
- N-(2-bromophenyl)tetrahydro-2-furancarboxamide
- N-(3-chlorophenyl)tetrahydro-2-furancarboxamide
Uniqueness
n-(3-Bromophenyl)tetrahydrofuran-2-carboxamide is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in biological activity and chemical properties compared to its analogs .
Properties
Molecular Formula |
C11H12BrNO2 |
---|---|
Molecular Weight |
270.12 g/mol |
IUPAC Name |
N-(3-bromophenyl)oxolane-2-carboxamide |
InChI |
InChI=1S/C11H12BrNO2/c12-8-3-1-4-9(7-8)13-11(14)10-5-2-6-15-10/h1,3-4,7,10H,2,5-6H2,(H,13,14) |
InChI Key |
MAXJPKHUCTVXDH-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)C(=O)NC2=CC(=CC=C2)Br |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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